![molecular formula C56H90N2O17S B10837454 [(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)
[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAFA-93 is a novel prodrug of the mechanistic target of rapamycin (mTOR) inhibitor rapamycin. It has successfully completed Phase 1 clinical development and is currently being investigated for its potential use in the prevention of organ rejection in transplantation, the treatment of autoimmune and oncological diseases, and as a component of coated stents for the treatment of coronary artery disease .
Preparation Methods
The specific synthetic routes and reaction conditions for TAFA-93 are not widely published. as a prodrug of rapamycin, it is likely synthesized through a series of chemical reactions that modify the rapamycin molecule to enhance its pharmacokinetic properties. Industrial production methods would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
TAFA-93, being a prodrug, undergoes biotransformation in the body to release the active mTOR inhibitor, rapamycin. The types of reactions it undergoes include:
Hydrolysis: The prodrug is hydrolyzed to release the active drug.
Oxidation and Reduction: These reactions may occur during the metabolism of the compound.
Substitution: Chemical modifications to the rapamycin molecule to create TAFA-93 likely involve substitution reactions.
Common reagents and conditions used in these reactions would include various organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. The major product formed from these reactions is the active mTOR inhibitor, rapamycin .
Scientific Research Applications
TAFA-93 has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug design and biotransformation.
Biology: Investigated for its effects on cellular pathways involving mTOR, which is a key regulator of cell growth and metabolism.
Medicine: Explored for its potential in preventing organ rejection in transplantation, treating autoimmune diseases, and as a component of coated stents for coronary artery disease.
Industry: Potential use in the pharmaceutical industry for the development of new therapeutic agents targeting mTOR
Mechanism of Action
TAFA-93 exerts its effects by being converted into the active mTOR inhibitor, rapamycin. The mTOR pathway is involved in regulating cell growth, proliferation, and survival. By inhibiting mTOR, TAFA-93 can suppress immune responses, which is beneficial in preventing organ rejection and treating autoimmune diseases. The molecular targets of TAFA-93 include the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are key components of the mTOR signaling pathway .
Comparison with Similar Compounds
TAFA-93 is unique compared to other mTOR inhibitors due to its prodrug nature, which allows for improved pharmacokinetic properties and targeted delivery of the active drug. Similar compounds include:
Rapamycin: The active drug released from TAFA-93.
Everolimus: Another mTOR inhibitor used in transplantation and oncology.
Temsirolimus: An mTOR inhibitor used in the treatment of renal cell carcinoma.
TAFA-93’s uniqueness lies in its design as a prodrug, which can potentially offer better bioavailability and reduced side effects compared to its parent compound, rapamycin .
Properties
Key on ui mechanism of action |
TAFA-93 has distinct mechanism of action than calcineurin inhibitors such as ISA247, Isotechnika’s lead drug. It has the pontential to be administered as a complementary therapy along with ISA247 in the prevention of organ rejection after transplantation. |
|---|---|
Molecular Formula |
C56H90N2O17S |
Molecular Weight |
1095.4 g/mol |
IUPAC Name |
[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid |
InChI |
InChI=1S/C55H86N2O14.CH4O3S/c1-33-18-14-13-15-19-34(2)45(66-10)30-41-23-21-39(7)55(65,71-41)52(62)53(63)57-25-17-16-20-42(57)54(64)69-46(36(4)28-40-22-24-43(58)47(29-40)67-11)31-44(59)35(3)27-38(6)50(70-48(60)32-56(8)9)51(68-12)49(61)37(5)26-33;1-5(2,3)4/h13-15,18-19,27,33,35-37,39-43,45-47,50-51,58,65H,16-17,20-26,28-32H2,1-12H3;1H3,(H,2,3,4)/b15-13?,18-14+,34-19?,38-27?;/t33?,35?,36?,37?,39?,40?,41?,42?,43?,45?,46?,47?,50?,51?,55-;/m0./s1 |
InChI Key |
XVNMRKHCSMPLOF-XAWNVHPISA-N |
Isomeric SMILES |
CC1CCC2CC(C(=CC=C/C=C/C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@]1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


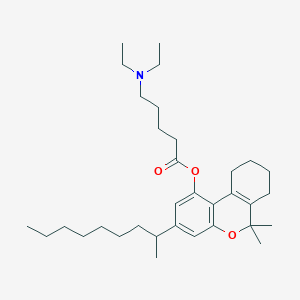
![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)
![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)
![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)
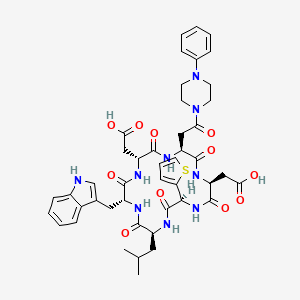
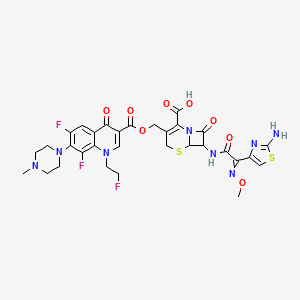
![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)
![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)
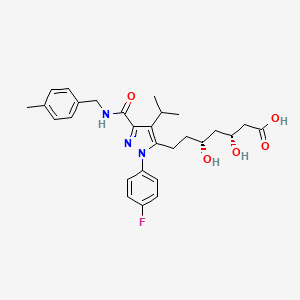
![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)
![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)
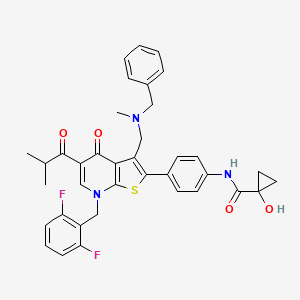
![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)
![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)
